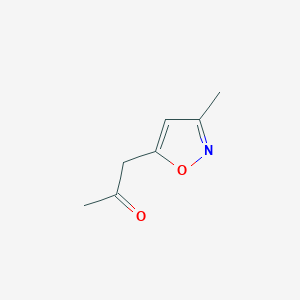

1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La benzilserina se puede sintetizar a través de varios métodos. Un enfoque común implica la protección de los grupos amino y carboxilo de la serina, seguido de la introducción del grupo bencilo. El derivado de serina protegido se desprotege luego para producir benzilserina. Otro método implica la benzilación directa de la serina usando haluros de bencilo en condiciones básicas.

Métodos de Producción Industrial

La producción industrial de benzilserina generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización y la purificación para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

La benzilserina experimenta varias reacciones químicas, que incluyen:

Oxidación: La benzilserina se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir la benzilserina en sus formas reducidas.

Sustitución: La benzilserina puede sufrir reacciones de sustitución nucleofílica, donde el grupo bencilo puede ser reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en condiciones básicas o ácidas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxo de benzilserina, mientras que las reacciones de sustitución pueden producir varios compuestos sustituidos con bencilo.

Aplicaciones Científicas De Investigación

1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one is a compound that has gained attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, material science, and analytical chemistry.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, research has shown that this compound displays activity against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

There is growing evidence suggesting that oxazole derivatives can inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the ability of similar compounds to induce apoptosis in cancer cells through the modulation of specific signaling pathways. This positions this compound as a potential lead compound for anticancer drug development.

Neuroprotective Effects

Research indicates that oxazole derivatives may also exhibit neuroprotective effects. A study conducted on neurodegenerative models showed that these compounds could protect neuronal cells from oxidative stress, suggesting a potential application in treating diseases such as Alzheimer's and Parkinson's.

Polymer Synthesis

This compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's performance in various applications, including coatings and adhesives.

Photonic Materials

The unique optical properties of oxazole-containing compounds make them suitable for use in photonic devices. Research has indicated that these materials can be utilized in light-emitting diodes (LEDs) and organic photovoltaics (OPVs), contributing to advancements in optoelectronic applications.

Chromatographic Techniques

This compound has been employed as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of various biomolecules. Its ability to form stable derivatives enhances detection sensitivity and selectivity.

Sensor Development

The compound's chemical properties have also been explored for developing chemical sensors. Studies have demonstrated its potential for detecting specific ions or small molecules, which can be applied in environmental monitoring and food safety.

Case Study 1: Antimicrobial Activity Evaluation

A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an antimicrobial agent.

Case Study 2: Polymer Application Research

In a study focused on polymer applications, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited superior mechanical properties compared to traditional polymers, demonstrating enhanced durability and flexibility.

Mecanismo De Acción

La benzilserina ejerce sus efectos inhibiendo los transportadores de aminoácidos, específicamente el transportador 2 que prefiere alanina, serina, cisteína (ASCT2) y el transportador 1 de aminoácidos tipo L (LAT1). Al bloquear estos transportadores, la benzilserina interrumpe la absorción de aminoácidos esenciales como la leucina y la glutamina, lo que lleva a una reducción de la viabilidad y la proliferación celular . Esta interrupción activa la vía de respuesta de los aminoácidos a través de la activación del factor de transcripción 4 (ATF4), inhibiendo aún más el crecimiento de las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

Serina: El aminoácido principal de la benzilserina, involucrado en varias vías metabólicas.

Alanina: Otro aminoácido con mecanismos de transporte similares.

Glutamina: Un aminoácido crucial para el crecimiento y la proliferación celular, a menudo dirigido por inhibidores similares.

Singularidad de la Benzilserina

La benzilserina es única debido a su capacidad de inhibir múltiples transportadores de aminoácidos simultáneamente, lo que la convierte en un potente inhibidor de la absorción de aminoácidos en las células cancerosas. Este mecanismo de inhibición dual lo diferencia de otros compuestos que generalmente se dirigen a un solo transportador.

Actividad Biológica

1-(3-Methyl-1,2-oxazol-5-yl)propan-2-one, a compound characterized by its oxazole moiety and ketone functional group, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects, mechanisms of action, and therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 139.15 g/mol. The presence of the oxazole ring enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 64 |

These findings highlight its potential as a therapeutic agent for treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism may involve the downregulation of NF-kB signaling pathways, which are critical in inflammatory responses .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis and death.

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions in pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of oxazole compounds showed significant antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The results indicated that modifications in the oxazole structure could enhance efficacy .

- Inflammation Models : In animal models of inflammation, administration of compounds similar to this compound resulted in reduced edema and pain response, suggesting a potential role in treating inflammatory diseases .

Propiedades

IUPAC Name |

1-(3-methyl-1,2-oxazol-5-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-7(10-8-5)4-6(2)9/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEAXXRUSNIUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.